![molecular formula C25H28N4O4S B2623014 7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-98-7](/img/no-structure.png)
7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality 7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- Poly-ADP-ribose-polymerase (PARP) inhibitors have gained regulatory approval in oncology, particularly for tumors with homologous recombination repair deficiencies (such as BRCA mutations). These inhibitors prevent DNA repair, leading to cell death in cancer cells. While some PARP inhibitors have succeeded, others have faced challenges when combined with first-line chemotherapies due to overlapping hematological toxicities .
PARP Inhibition in Oncology
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-phenylpiperazine-1-carboxylic acid with 6-bromo-1-hexanethiol to form the intermediate, which is then reacted with 2-chloro-3,4-dihydro-2H-1,3-benzoxazine to form the final product.", "Starting Materials": [ "6-phenylpiperazine-1-carboxylic acid", "6-bromo-1-hexanethiol", "2-chloro-3,4-dihydro-2H-1,3-benzoxazine" ], "Reaction": [ "Step 1: Condensation of 6-phenylpiperazine-1-carboxylic acid with 6-bromo-1-hexanethiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate.", "Step 2: Reaction of the intermediate with 2-chloro-3,4-dihydro-2H-1,3-benzoxazine in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS番号 |
688053-98-7 |
製品名 |
7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
分子式 |
C25H28N4O4S |
分子量 |
480.58 |
IUPAC名 |
7-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H28N4O4S/c30-23(28-13-11-27(12-14-28)18-7-3-1-4-8-18)9-5-2-6-10-29-24(31)19-15-21-22(33-17-32-21)16-20(19)26-25(29)34/h1,3-4,7-8,15-16H,2,5-6,9-14,17H2,(H,26,34) |
InChIキー |
YVLAYYMJGPAEQA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。